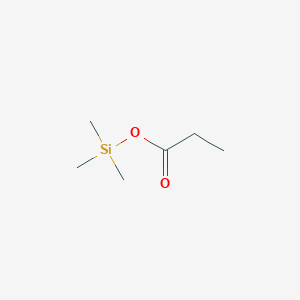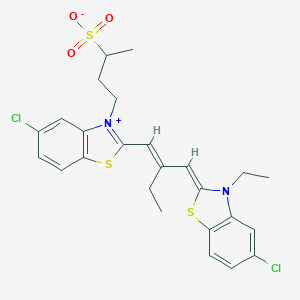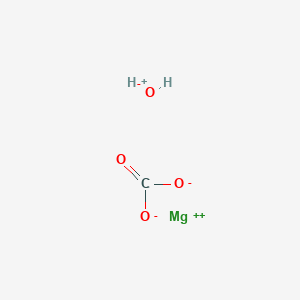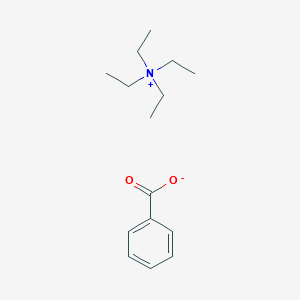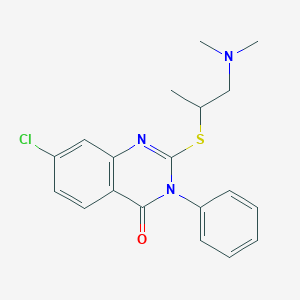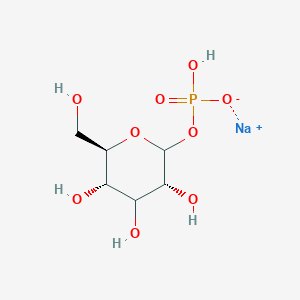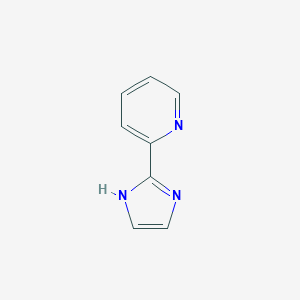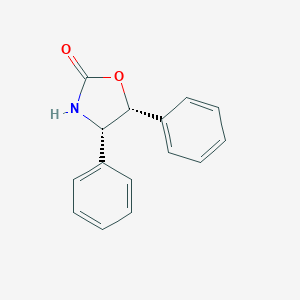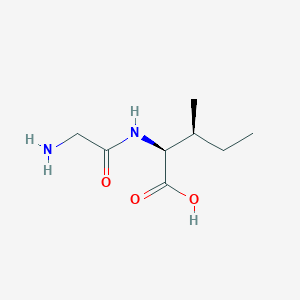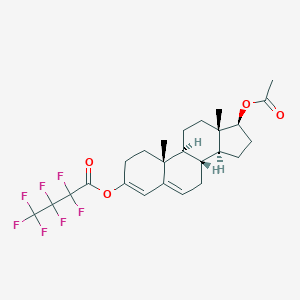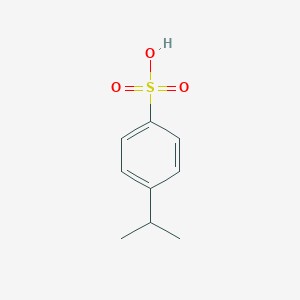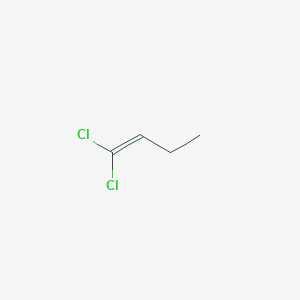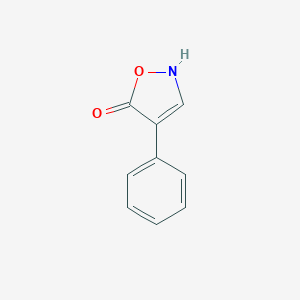
4-Phenylisoxazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylisoxazol-5(2H)-one, also known as PICO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PICO has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
4-Phenylisoxazol-5(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-Phenylisoxazol-5(2H)-one has also been investigated for its antitumor activity, with promising results in preclinical studies. In addition, 4-Phenylisoxazol-5(2H)-one has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of 4-Phenylisoxazol-5(2H)-one is not fully understood. However, it has been suggested that 4-Phenylisoxazol-5(2H)-one exerts its biological effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-Phenylisoxazol-5(2H)-one has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemische Und Physiologische Effekte
4-Phenylisoxazol-5(2H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their cell walls and membranes. 4-Phenylisoxazol-5(2H)-one has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-Phenylisoxazol-5(2H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Phenylisoxazol-5(2H)-one in lab experiments is its broad spectrum of biological activities, making it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of 4-Phenylisoxazol-5(2H)-one. However, one limitation of using 4-Phenylisoxazol-5(2H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-Phenylisoxazol-5(2H)-one. One area of interest is the development of 4-Phenylisoxazol-5(2H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 4-Phenylisoxazol-5(2H)-one in combination with other drugs or natural compounds. Furthermore, the development of 4-Phenylisoxazol-5(2H)-one-based drug delivery systems could enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of 4-Phenylisoxazol-5(2H)-one and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 4-Phenylisoxazol-5(2H)-one is a heterocyclic compound with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Its relatively simple synthesis method and broad spectrum of activities make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop 4-Phenylisoxazol-5(2H)-one derivatives with improved solubility and bioavailability.
Synthesemethoden
4-Phenylisoxazol-5(2H)-one can be synthesized through various methods, including the reaction of benzoyl chloride and hydroxylamine hydrochloride in the presence of a base or the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of a catalyst. The latter method has been shown to be more efficient, with a higher yield of 4-Phenylisoxazol-5(2H)-one.
Eigenschaften
CAS-Nummer |
17147-69-2 |
|---|---|
Produktname |
4-Phenylisoxazol-5(2H)-one |
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
4-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H |
InChI-Schlüssel |
KYGNTQNHPFNJRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
Synonyme |
5(2H)-Isoxazolone,4-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



